

# Chemical Profile of 4-Phenylbutanal

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## Compound Focus: 4-Phenoxybutanal

CAS No.: 19790-62-6

Cat. No.: S3312034

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4-Phenylbutanal is a simple aromatic aldehyde with the formula **C<sub>10</sub>H<sub>12</sub>O** and a molecular weight of **148.2 g/mol** [1] [2]. Its structure consists of a phenyl ring connected to an aldehyde group via a four-carbon butyl chain.

The table below summarizes its core chemical and physical properties [1] [2] [3]:

Property	Value / Description
CAS Number	18328-11-5
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O
Molecular Weight	148.20 g/mol
Boiling Point	243.3 °C (at 760 mmHg)
Density	~1.002 g/cm <sup>3</sup> (at 19 °C)
SMILES	O=CCCCC1=CC=CC=C1
InChI Key	NHFRGTVSKOPUBK-UHFFFAOYSA-N
Melting Point	45-48 °C

## Bioactive Derivatives & Experimental Data

4-Phenylbutanal serves as a key precursor for synthesizing various bioactive molecules. The following table summarizes experimental data for some of its investigated derivatives [4] [5]:

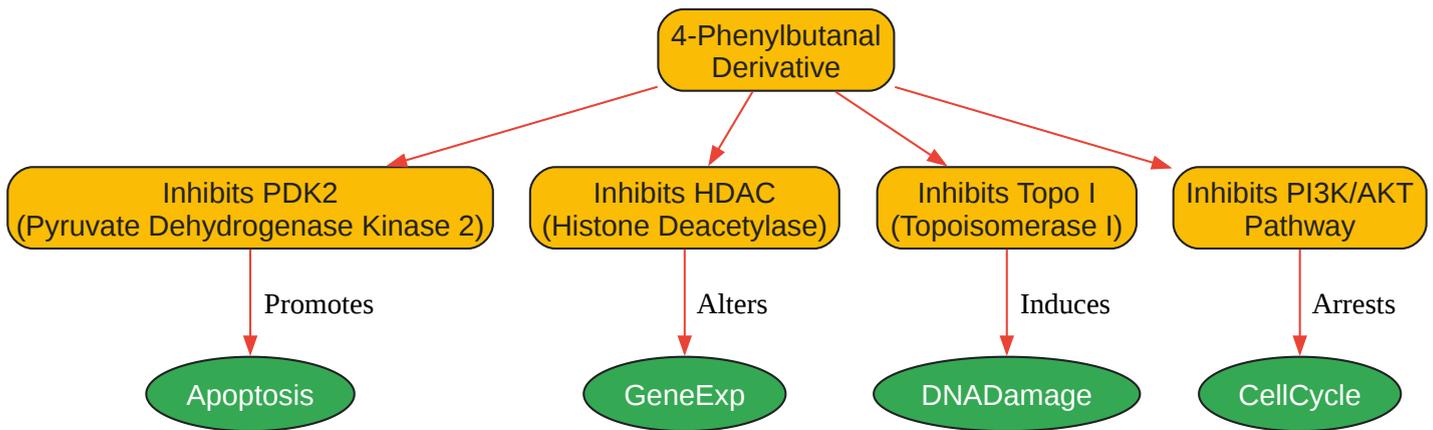
Compound / Derivative	Biological Activity / Purpose	Experimental Model / Assay	Key Findings / Potency
<b>4-Phenylbutyrate (4-PBA) &amp; Derivatives</b> [4]	Anticancer	Cytotoxicity assay (MTT) on MCF-7, A549, SKOV-3 cancer cell lines [4]	Most compounds showed significant cytotoxicity, esp. against A549 & MCF-7. Compound <b>A4</b> was particularly potent [4].
<b>(S)-4-phenyl-2-butanol</b> [5]	Drug Precursor (for Bufeniode, Labetalol)	Whole-cell biocatalysis (Lactobacillus paracasei BD71) [5]	Efficient, enantioselective synthesis. Optimized process yielded high gram-scale production of the (S)-enantiomer [5].

## Mechanisms of Action & Molecular Interactions

Derivatives of 4-Phenylbutanal demonstrate promising bioactivity through interactions with multiple biological targets.

- **Molecular Docking & Enzyme Inhibition:** Derivatives of 4-PBA were computationally predicted to inhibit enzymes like **pyruvate dehydrogenase kinase 2 (PDK2)** and **histone deacetylase complex (HDAC)**. Molecular docking studies revealed that these compounds form stable interactions within the enzymes' active sites through **hydrogen bonds and hydrophobic interactions** [4].
- **Signaling Pathways in Cancer:** Research on the natural product Evodiamine (which shares a similar phenyl/alkyl structural motif with some 4-Phenylbutanal derivatives) shows that such structures can inhibit the **PI3K/AKT pathway**, induce apoptosis, and also target **Topoisomerase I (Topo I)** [6].

The diagram below illustrates these interconnected mechanisms for 4-Phenylbutanal-based anticancer derivatives:



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*Proposed multi-target mechanisms of action for 4-Phenylbutanal-derived anticancer agents.*

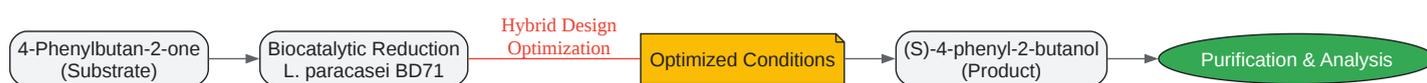
## Synthesis & Production Protocols

The synthesis of 4-Phenylbutanal and its key derivatives can be achieved through several methods.

- **Industrial Synthesis of 4-Phenylbutanal:** A key advancement is a reverse synthesis method that uses **manganese chloride and lithium chloride** as co-catalysts. This allows the critical reaction step to occur at  $-20^{\circ}\text{C}$  instead of  $-78^{\circ}\text{C}$ , significantly reducing refrigeration costs and making large-scale production more feasible. This method is beneficial compared to traditional hydroformylation, which requires toxic carbon monoxide gas and highly toxic catalyst carbonyl complexes under high pressure [3].
- **Protocol: Biocatalytic Synthesis of (S)-4-phenyl-2-butanol** This protocol describes the asymmetric reduction of 4-phenylbutan-2-one to a pharmaceutically relevant alcohol [5].
  - **Biocatalyst Preparation:** Use a whole-cell biocatalyst of *Lactobacillus paracasei* BD71.
  - **Reaction Setup:** Add the substrate, 4-phenylbutan-2-one, to the culture.
  - **Optimization:** Critical parameters were optimized via a hybrid design-based method:

- **Temperature:** 32.5 °C
- **pH:** 6.5
- **Incubation Time:** 42.5 hours
- **Agitation:** 127.5 rpm
- **Monitoring & Purification:** Monitor reaction progress by TLC (Hexane:Ethyl Acetate, 95:5). Purify the product, (S)-4-phenyl-2-butanol, using column chromatography with the same solvent system. Analyze enantiomeric purity by Chiral HPLC.

The workflow for this biocatalytic process is summarized below:



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*Workflow for the biocatalytic production of (S)-4-phenyl-2-butanol, a key drug precursor.*

## Research Applications & Potential

- **Oncology:** Development of novel **4-Phenylbutyrate (4-PBA) derivatives** as potent anticancer agents with predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties [4].
- **Neurological Diseases:** 4-Phenylbutanal has shown potential in preclinical research for treating **Alzheimer's and Parkinson's diseases**. Test results indicated it could enhance the viability of mouse primary liver cells and significantly boost the activity of the antioxidant enzyme **superoxide dismutase (SOD)** at specific concentrations [3].
- **Chemical Synthesis:** The compound is a versatile building block. It has been used as a reactant in the organocatalyzed synthesis of **Latanoprost**, a medication for glaucoma [1].

## Critical Research Gaps & Future Directions

- **4-Phenoxybutanal Data Missing:** A significant gap exists, as no specific data was found for **4-Phenoxybutanal**. Future work should focus on its synthesis and biological profiling.
- **In Vivo & Clinical Data:** Most current findings for 4-Phenylbutanal derivatives are based on *in vitro* and computational studies. **Advanced preclinical *in vivo* studies and clinical trials** are necessary to validate efficacy and safety.

- **Structure-Activity Relationship (SAR):** More comprehensive SAR studies are needed to optimize the potency and selectivity of the lead compounds, such as derivative **A4** and the evodiamine-based molecule **6f** [4] [6].

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## References

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To cite this document: Smolecule. [Chemical Profile of 4-Phenylbutanal]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3312034#what-is-4-phenoxybutanal>]

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